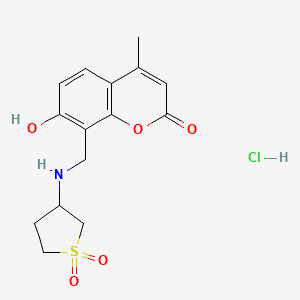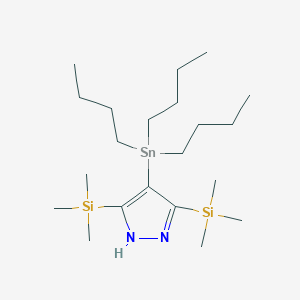
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole is an organotin compound that features both tributylstannyl and trimethylsilyl groups These functional groups are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as protecting groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with tributylstannyl and trimethylsilyl reagents. One common method is the reaction of a pyrazole with tributylstannyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl and tributylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tributylstannyl group may yield tin oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
科学研究应用
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protecting group for sensitive functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may have applications in drug development and as intermediates in the synthesis of medicinal compounds.
Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole involves its ability to participate in radical reactions. The tributylstannyl group can generate radicals under appropriate conditions, which can then react with other molecules to form new bonds. This radical-based mechanism is useful in various synthetic applications, including polymerization and the formation of complex organic molecules.
相似化合物的比较
Similar Compounds
4-Methyl-3-(tributylstannyl)pyridine: This compound also features a tributylstannyl group and is used in similar synthetic applications.
Trimethylsilyl chloride: While not a direct analog, this compound contains a trimethylsilyl group and is widely used in organic synthesis.
Uniqueness
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole is unique due to the presence of both tributylstannyl and trimethylsilyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its ability to act as both a radical initiator and a protecting group makes it particularly valuable in complex organic synthesis.
属性
CAS 编号 |
920984-18-5 |
|---|---|
分子式 |
C21H46N2Si2Sn |
分子量 |
501.5 g/mol |
IUPAC 名称 |
trimethyl-(4-tributylstannyl-3-trimethylsilyl-1H-pyrazol-5-yl)silane |
InChI |
InChI=1S/C9H19N2Si2.3C4H9.Sn/c1-12(2,3)8-7-9(11-10-8)13(4,5)6;3*1-3-4-2;/h1-6H3,(H,10,11);3*1,3-4H2,2H3; |
InChI 键 |
HVNMGZWZFAIDIK-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(NN=C1[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622744.png)
![(3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12622749.png)
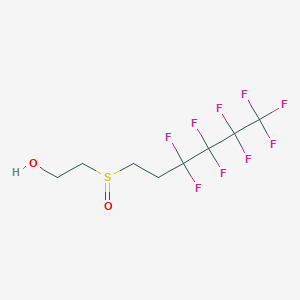
![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)
![(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B12622758.png)
![{[4-(Hexylsulfanyl)butyl]selanyl}benzene](/img/structure/B12622760.png)
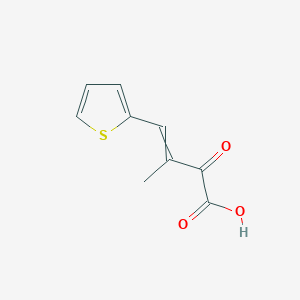

![3-[(3aR,6aS)-5-tert-butyl-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622785.png)
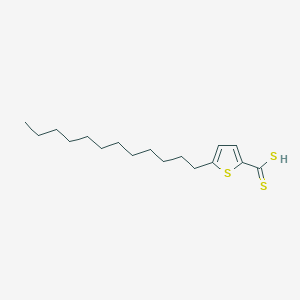
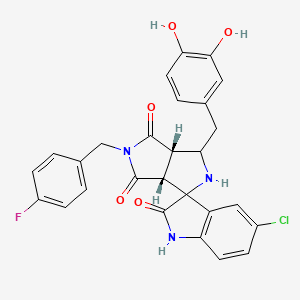
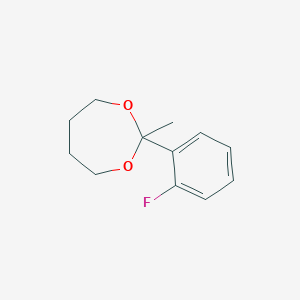
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622829.png)
